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molecular formula C11H12ClN3 B7793774 MFCD09726516

MFCD09726516

Cat. No. B7793774
M. Wt: 221.68 g/mol
InChI Key: CNYBDYZKULUYHQ-UHFFFAOYSA-N
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Patent
US08252806B2

Procedure details

2,4-Dichloroquinazoline (500 mg, 2.5 mmol) was dissolved in acetonitrile (3 mL). Aniline (260 mg, 2.76 mmol) and triethylamine (380 mg, 3.75 mmol) were added. The mixture was shaken in a sealed vial on a sand bath at 60° C. for 12 hours. Filtration and evaporation of the filtrate gave a yellow solid. Column chromatography (ethylacetate:hexane) gave (2-chloro-quinazolin-4-yl)-propylamine (350 mg, 55%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:13][C:14]1C=CC=[CH:16][CH:15]=1.C(N(CC)CC)C.C(OC(=O)C)C>C(#N)C.CCCCCC>[Cl:1][C:2]1[N:11]=[C:10]([NH:13][CH2:14][CH2:15][CH3:16])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
260 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
380 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was shaken in a sealed vial on a sand bath at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a yellow solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=N1)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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